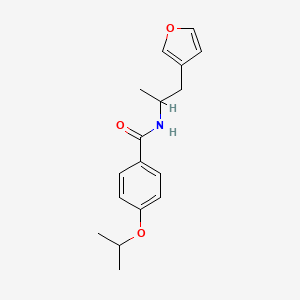
N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring, a propan-2-yl group, and an isopropoxybenzamide moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Attachment of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides and base catalysts.
Formation of the Isopropoxybenzamide Moiety: This step involves the reaction of isopropoxybenzoic acid with appropriate amines under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
化学反応の分析
Types of Reactions
N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzamide moiety may produce amines.
科学的研究の応用
N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound has been explored for its potential antimicrobial and anti-HIV properties. It has shown promising activity against various microbial strains and HIV enzymes.
Biochemistry: It has been studied for its ability to inhibit monophenolase activity, which is involved in melanin synthesis.
Pharmaceutical Sciences: Researchers have investigated its potential as a therapeutic agent for various diseases, including microbial infections and viral diseases.
作用機序
The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Anti-HIV Activity: It binds to HIV enzymes, preventing viral replication and reducing viral load.
Monophenolase Inhibition: The compound inhibits monophenolase enzymes, reducing melanin synthesis and potentially treating hyperpigmentation disorders.
類似化合物との比較
N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide can be compared with other furan derivatives and benzamide compounds:
Furan Derivatives: Similar compounds include furan-2-carboxamide and furan-3-carboxamide, which also exhibit antimicrobial and antiviral properties.
Benzamide Compounds: Compounds like N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide share structural similarities and have been studied for their biological activities.
The uniqueness of this compound lies in its combined furan and benzamide moieties, which contribute to its diverse chemical reactivity and broad range of applications.
特性
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12(2)21-16-6-4-15(5-7-16)17(19)18-13(3)10-14-8-9-20-11-14/h4-9,11-13H,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFSBDWLJDVQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(C)CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














